molecular formula C26H26F2N2 B1210684 Flunarizine CAS No. 40218-96-0

Flunarizine

Cat. No. B1210684
CAS RN: 40218-96-0
M. Wt: 404.5 g/mol
InChI Key: SMANXXCATUTDDT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flunarizine, also known as sibelium, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Flunarizine is a drug which is used in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy. Flunarizine is considered to be a practically insoluble (in water) and relatively neutral molecule. Flunarizine has been detected in multiple biofluids, such as urine and blood. Within the cell, flunarizine is primarily located in the membrane (predicted from logP). In humans, flunarizine is involved in the flunarizine H1-antihistamine action pathway.
Flunarizine is a diarylmethane.
Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

Scientific Research Applications

  • Cardiac Ion Channels Inhibition :Flunarizine is a potent inhibitor of cardiac hERG potassium current, demonstrating concentration and time-dependent effects. It also inhibits KCNQ1/KCNE1 channel current, suggesting its significant role in cardiac electrophysiology (Trepakova, Salata & Dech, 2006).

  • Neuroprotective Effects :Topically applied flunarizine can reduce intraocular pressure (IOP) and protect the retina from ischemia-excitotoxicity in animal models. It acts as a neuroprotectant by reducing calcium and sodium influx into stressed neurons (Osborne et al., 2002).

  • Impact on Spontaneous Synaptic Currents :In a study, flunarizine significantly attenuated the amplitude of spontaneous currents in rat neocortex pyramidal neurons. This action suggests a possible mechanism for its clinical activity in neurological disorders like epilepsy and migraine (Golumbek et al., 2004).

  • Antipsychotic Properties :Flunarizine has shown promise as a potential antipsychotic drug in clinical trials. A study compared its effectiveness and tolerability to haloperidol in treating schizophrenia, highlighting its potential as a novel therapeutic agent (Bisol et al., 2008).

  • Cerebral Mitochondrial Protection :Flunarizine can alleviate cerebral mitochondrial injury in a rat model of cortical spreading depression (CSD), indicating its potential role in migraine pathophysiology (Gupta, 2011).

  • Nanoemulsion for Migraine Prophylaxis :A nanoemulsion of flunarizine has been developed for nasal drug delivery, aimed at enhancing solubility and providing a faster onset of action for migraine prophylaxis (Harjot, John & Reeta, 2016).

  • Potential for Treating Hepatitis C :Flunarizine inhibits Hepatitis C virus cell entry in vitro and in vivo in a genotype-dependent manner. It prevents membrane fusion, suggesting its potential as a cost-effective component of Hepatitis C combination therapies (Perin et al., 2015).

  • Impact on Sensory Neuron Excitability :Flunarizine blocks tetrodotoxin-resistant sodium currents and high-voltage-activated calcium currents in mouse trigeminal ganglion neurons, potentially explaining its preventive effect on migraine attacks (Ye et al., 2011).

  • Effect on Sudden Deafness :Flunarizine has been found to improve hearing levels in patients with sudden deafness, suggesting its utility as a therapeutic agent in auditory disorders (Xiao, 2005).

  • Synthesis and Chemical Properties :Research on the synthesis of flunarizine and its isomers provides insight into its chemical properties and potential applications in pharmaceutical manufacturing (Shakhmaev, Sunagatullina & Zorin, 2016).

  • Effect on Intraocular Pressure and Aqueous Humor Dynamics :Flunarizine reduces intraocular pressure in monkey models of glaucoma, suggesting its potential use in ocular hypertension treatment (Wang, Gagliuso & Podos, 2008).

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30484-77-6 (di-hydrochloride)
Record name Flunarizine [INN:BAN]
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DSSTOX Substance ID

DTXSID6045616
Record name Flunarizine
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Molecular Weight

404.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Flunarizine
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Solubility

1.68e-03 g/L
Record name Flunarizine
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Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Flunarizine
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Product Name

Flunarizine

CAS RN

52468-60-7, 40218-96-0
Record name Flunarizine
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Record name 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine
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Record name Flunarizine
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Record name FLUNARIZINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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